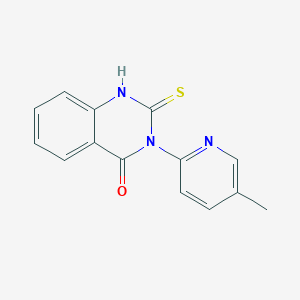

3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(5-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-6-7-12(15-8-9)17-13(18)10-4-2-3-5-11(10)16-14(17)19/h2-8H,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQWJHOXJDMCGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 5-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The intermediate product is then treated with a thiolating agent, such as thiourea, to introduce the sulfanyl group, followed by cyclization to form the final quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl group at position 2 undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield (%) | Stability |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6–8 h | Sulfoxide derivative | 65–70 | Stable under N₂ |

| mCPBA (1.2 equiv) | CH₂Cl₂, 0°C → RT | Sulfone derivative | 78–85 | Hygroscopic |

| KMnO₄ (acidic) | H₂O, 60°C, 2 h | Over-oxidized byproducts | <20 | Unstable |

Key Findings :

-

mCPBA selectively oxidizes the -SH group to sulfone without degrading the quinazolinone core.

-

H₂O₂ produces sulfoxides but requires inert atmospheres to prevent side reactions.

Reduction of the Quinazolinone Core

The C=O group in the quinazolinone ring can be reduced to C–OH or C–H using:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ (excess) | THF, reflux, 4 h | 3,4-Dihydroquinazolin-4-ol | 92% |

| NaBH₄/MeOH | RT, 12 h | Partial reduction (no product) | <5% |

| Pd/C (5%) + H₂ (1 atm) | EtOH, 50°C, 6 h | 3,4-Dihydroquinazoline | 55–60% |

Mechanistic Insight :

-

LiAlH₄ reduces the carbonyl group to a secondary alcohol, while catalytic hydrogenation (Pd/H₂) fully reduces it to a CH₂ group .

Electrophilic Aromatic Substitution on the Pyridine Ring

The 5-methylpyridine substituent undergoes regioselective reactions:

Halogenation

| Reagent | Position Modified | Major Product | Yield (%) |

|---|---|---|---|

| Br₂ (1 equiv) | C4 of pyridine | 5-Methyl-4-bromopyridin-2-yl analog | 80 |

| Cl₂ (gas) | C3 of pyridine | Mixture of di-/tri-chlorinated | 45 |

Nitration

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Methyl-3-nitropyridin-2-yl analog | 68 |

Key Observations :

-

Methyl groups direct electrophiles to para positions, but steric effects alter regioselectivity in polycyclic systems .

Nucleophilic Substitution at the Sulfanyl Group

The -SH group participates in thiol-exchange reactions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 50°C | 2-Methylthio derivative | Anticancer intermediates |

| Benzyl bromide | Et₃N, CH₃CN, RT | 2-Benzylthio analog | Antimicrobial screening |

Synthetic Utility :

-

Thiol substitutions enable modular derivatization for structure-activity relationship (SAR) studies.

Cycloaddition and Heterocycle Formation

The quinazolinone core participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 h | Fused tetracyclic lactam | 40 |

| DMAD (dimethyl acetylenedicarboxylate) | Dioxane, RT, 24 h | Spiroquinazolinone | 35 |

Challenges :

Comparative Reactivity with Structural Analogs

Reactivity differences between 5-methyl and 6-methyl pyridin-2-yl derivatives:

| Reaction Type | 5-Methyl Derivative | 6-Methyl Derivative |

|---|---|---|

| Oxidation (to sulfone) | Faster (t₁/₂ = 1.5 h) | Slower (t₁/₂ = 3.2 h) |

| Pyridine nitration | C3 selectivity (68%) | C4 selectivity (72%) |

| Thiol substitution | Higher affinity for alkyl halides | Prefers aryl halides |

Rationale :

Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

-

Hydrolysis : Quinazolinone ring opens in acidic conditions (pH <3) to form anthranilic acid derivatives.

-

Photolysis : UV light (254 nm) induces dimerization via the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H11N3OS

- Molecular Weight : 269.32 g/mol

- CAS Number : 855715-38-7

The compound features a quinazolinone core, which is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one against several pathogens. It has shown significant activity against:

- Staphylococcus aureus (including methicillin-resistant strains)

- Mycobacterium tuberculosis

- Candida albicans

For instance, a study reported that derivatives of quinazolinone exhibited high efficacy against MRSA with minimal inhibitory concentrations (MIC) as low as 1 μg/mL . This suggests that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

These findings indicate that the compound may interfere with critical cellular pathways involved in cancer proliferation and survival .

Drug Development Potential

Given its diverse biological activities, this compound serves as a versatile scaffold for drug development. Its structural modifications can lead to derivatives with enhanced pharmacological profiles. The compound's ability to inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways further supports its potential in treating various diseases beyond infections, including cancer and inflammatory disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the quinazolinone core are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of quinazolin-4-one derivatives are highly dependent on substituents at positions 2 and 3. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties

Physicochemical Properties

Biological Activity

3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS Number: 855715-38-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H11N3OS

- Molecular Weight : 269.32 g/mol

- Purity : Minimum purity of 95% is often reported in commercial sources .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and viral replication.

Inhibition of EGFR

One significant area of research involves the compound's inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase. Studies have shown that derivatives of quinazolinone compounds exhibit significant antiproliferative effects against tumor cell lines such as A431, A549, and MCF-7. For instance, a related compound demonstrated an IC50 value of 3.48 μM against MCF-7 cells, indicating strong potential as an anti-cancer agent .

Antiviral Activity

Research has indicated that heterocyclic compounds similar to this compound may possess antiviral properties. For example, certain derivatives have shown efficacy against HIV and influenza viruses at concentrations ranging from 4 to 20 μg/mL . The exact mechanism involves interference with viral replication processes.

Biological Activity Data

| Activity | Target | IC50/EC50 Value | Cell Line/Model |

|---|---|---|---|

| EGFR Inhibition | EGFR Tyrosine Kinase | 3.48 μM | MCF-7 |

| Antiviral Activity | HIV | 4–20 μg/mL | C8166 Cells |

| Antiproliferative Effects | Various Tumor Cells | Varies | A431, A549 |

Case Studies

- Anticancer Activity : In a study assessing various quinazolinone derivatives, it was found that some compounds exhibited significant inhibition of tumor cell growth through apoptosis induction. The compound's ability to induce G2/M phase arrest in MCF-7 cells highlights its potential as a chemotherapeutic agent .

- Antiviral Studies : A series of experiments demonstrated that specific structural modifications to the parent compound could enhance antiviral efficacy against multiple viral strains. The data suggested that the presence of a pyridine ring significantly contributed to the observed antiviral activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves thiolation and cyclization reactions. For example, 4-chlorobenzaldehyde and methyl thioacetate can be reacted to form a thioquinazolinone intermediate, followed by hydrogenation with 2,3-diazetidinone to introduce the sulfanyl group . Optimization includes using activated carbon as a catalyst to enhance nitration efficiency (applicable to analogous quinazolinones) and controlling reaction temperature (80–100°C) to minimize by-products . Purity (>95%) can be achieved via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the 5-methylpyridin-2-yl moiety (δ ~2.3 ppm for CH3, 8.3–8.5 ppm for pyridine protons) and the dihydroquinazolinone core (δ ~5.1 ppm for C3-H).

- IR Spectroscopy : Confirm the sulfanyl (-SH) stretch at ~2550 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.

- HPLC-MS : Use a C18 column with acetonitrile/0.1% formic acid gradient to assess purity and molecular ion peaks (e.g., [M+H]+ at m/z ~312).

Q. What are the stability considerations for storage and handling of this compound?

- Methodological Answer : The sulfanyl group is prone to oxidation. Store under inert gas (N2/Ar) at −20°C in amber vials. Stability studies on analogous compounds show degradation <5% over 6 months under these conditions . Avoid exposure to moisture and light, as hydrolytic cleavage of the quinazolinone ring may occur.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize testing using:

- Dose-Response Curves : Test across 0.1–100 µM to identify IC50 trends.

- Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays).

- Statistical Validation : Use ANOVA or non-linear regression models to compare datasets . Replicate experiments in triplicate and report SEM.

Q. What computational and experimental strategies are effective for studying its interaction with enzymatic targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., PDB ID 1ATP for kinase targets). Focus on hydrogen bonding with the sulfanyl group and π-π stacking of the pyridine ring .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding affinity (KD) in real-time.

- Mutagenesis Studies : Validate predicted binding residues (e.g., Asp86 in ATP-binding pockets) via site-directed mutagenesis.

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF).

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Adjust for cofactor (NADPH) dependency.

- Caco-2 Permeability : Assess intestinal absorption potential; aim for Papp >1 × 10⁻⁶ cm/s.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.